(3S)-3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one
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Description
(3S)-3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one, also known as chalcone, is a naturally occurring organic compound with a wide range of potential applications in scientific research. Chalcone has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Scientific Research Applications
Intramolecular Determination and Substituent Effects
A study by Hjelmeland, Aronow, and Trudell (1977) explored the hydroxylation of monosubstituted 1,3-diphenylpropanes, including compounds similar to (3S)-3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one. This research provides insights into the intramolecular effects and the influence of various substituents on the hydroxylation process, which is a critical reaction in organic chemistry and pharmacology (Hjelmeland et al., 1977).
Tautomerism and Conformation Studies
Cunningham, Lowe, and Threadgill (1989) investigated the tautomerism and conformation of aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones. Their research highlights the importance of understanding the structural dynamics and tautomerism in compounds similar to (3S)-3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one, which is crucial for their applications in various chemical processes and drug design (Cunningham et al., 1989).
Synthesis and Structure Elucidation
Tanaka and colleagues (2002) isolated new diphenylpropan-1,2-diols from Erythrina variegata, elucidating their structures. Such compounds are structurally related to (3S)-3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one, and this study offers insights into the synthesis and structural analysis of similar compounds (Tanaka et al., 2002).
Rearrangement and Halogenation Studies
Aitken and Aitken (2008) researched the rearrangement during halogenation of 2-hydroxy-1,2-diphenylpropan-1-one, which is closely related to the compound . This study provides valuable information about the chemical behavior and potential reactions of (3S)-3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one under different conditions (Aitken & Aitken, 2008).
Quantum Chemical Simulations and UV-Vis Spectra
Kuznik et al. (2011) performed quantum chemical simulations to study the UV-visible spectra and orbital shapes of azoderivatives of diphenylpropane-1,3-dione, which is relevant to understanding the electronic properties and reactivity of (3S)-3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one (Kuznik et al., 2011).
properties
IUPAC Name |
(3S)-3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2/c22-20-14-8-7-13-18(20)19(16-9-3-1-4-10-16)15-21(23)17-11-5-2-6-12-17/h1-14,19,22H,15H2/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSAPBMBVZHFQT-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC(=O)C2=CC=CC=C2)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one |
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